![molecular formula C19H26ClNO2 B14498543 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride CAS No. 64730-77-4](/img/structure/B14498543.png)
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a phenyl group, a phenoxy group, and an ethanolamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride typically involves a multi-step process:
Formation of the phenylphenoxy intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenylphenoxy compound.
Alkylation: The phenylphenoxy intermediate is then reacted with a butyl halide in the presence of a strong base to form the butylated phenylphenoxy compound.
Amination: The butylated phenylphenoxy compound is then reacted with methylamine to introduce the amino group.
Hydrochloride formation: Finally, the amino compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the phenyl or phenoxy groups, leading to the formation of reduced aromatic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving cell signaling and receptor binding due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrobromide
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydroiodide
Uniqueness
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
64730-77-4 |
|---|---|
Molekularformel |
C19H26ClNO2 |
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
2-[methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(14-15-21)13-7-8-16-22-19-12-6-5-11-18(19)17-9-3-2-4-10-17;/h2-6,9-12,21H,7-8,13-16H2,1H3;1H |
InChI-Schlüssel |
GAYBZLXXFYUSSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCOC1=CC=CC=C1C2=CC=CC=C2)CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
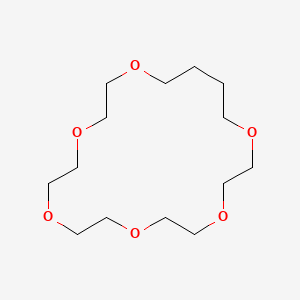
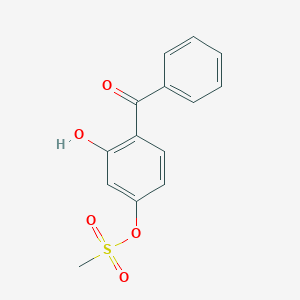
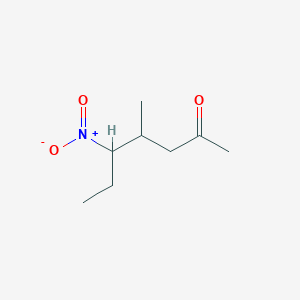
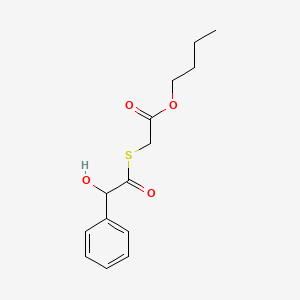

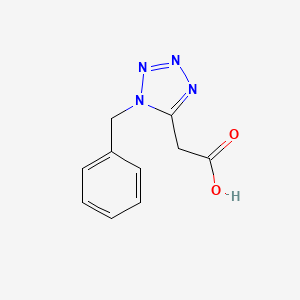

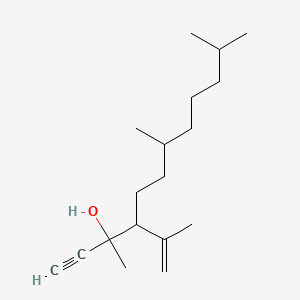
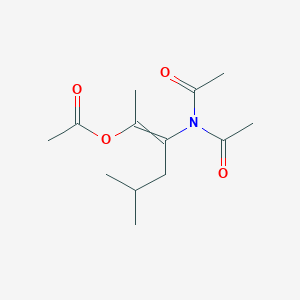
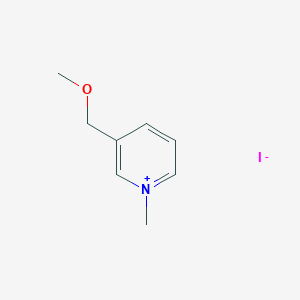
![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
